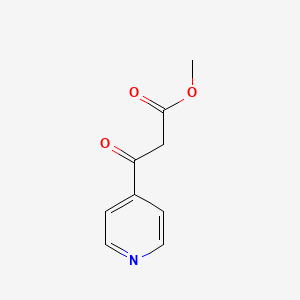

Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDIWFXVVDOKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437141 | |

| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-45-8 | |

| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Topic: this compound CAS Number: 829-45-8

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 829-45-8), a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Moving beyond a simple data sheet, this document delves into the compound's core reactivity, field-proven synthetic methodologies, and its strategic application as a foundational scaffold in the development of novel therapeutic agents. We will explore the mechanistic underpinnings of its chemical behavior, provide detailed protocols for its synthesis and analysis, and contextualize its utility in contemporary drug discovery, particularly in generating libraries of pyridine-based compounds with potential anti-inflammatory and anti-cancer properties.[1]

This compound is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β-keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.[1][2]

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 829-45-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][2][3] |

| Molecular Weight | 179.17 g/mol | [1][2][3] |

| Synonym | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |

| Appearance | White to buff/orange crystalline solid/powder | [1][2] |

| Melting Point | 55–78 °C (range varies by purity) | [1][2] |

| PubChem ID | 10241380 | [1][2] |

| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [2] |

| InChI | InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | [2] |

| Storage Conditions | Store at 0-8°C |[1] |

Section 2: The Chemistry of a Pyridyl β-Keto Ester: Reactivity and Mechanistic Considerations

The utility of this compound stems from the interplay of its three key components: the ester, the ketone, and the intervening α-carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[2] This has two major consequences:

-

Enhanced Acidity of the α-Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.[5]

The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α-protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.[6]

Section 3: Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing β-keto esters is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize this compound, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.

Causality of Experimental Choices:

-

Base: Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α-carbon of methyl acetate, initiating the reaction.

-

Solvent: A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.

-

Temperature: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.

-

Workup: An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β-keto ester enolate, which is the stable product under basic conditions, to yield the final neutral compound.

Experimental Protocol: Synthesis via Claisen Condensation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.

Visualization: Synthetic Workflow

Caption: Workflow for the Claisen condensation synthesis.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[1]

Key Applications:

-

Heterocycle Synthesis: It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis , where a β-keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[7] This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][6] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.

-

Agrochemical Development: Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[1][2]

Visualization: Role as a Versatile Chemical Scaffold

References

"Methyl 3-oxo-3-(pyridin-4-yl)propanoate" chemical properties

An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

Introduction: A Versatile Heterocyclic Building Block

This compound is a β-keto ester functionalized with a pyridine ring. This unique structural combination makes it a highly valuable and versatile building block in modern organic synthesis.[1] The compound serves as a crucial intermediate in the production of a wide array of pharmaceuticals and agrochemicals.[1][2] Its significance lies in the dual reactivity offered by the β-keto ester moiety and the specific electronic properties conferred by the pyridin-4-yl group. The nitrogen atom in the pyridine ring significantly influences the electron density of the adjacent carbonyl group, rendering the molecule particularly susceptible to nucleophilic attack and subsequent cyclization reactions, which is a cornerstone of heterocyclic chemistry.[2] This reactivity profile has been exploited for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 829-45-8 | [1][4] |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [1][4] |

| Appearance | Buff colored crystalline solid | [1] |

| Melting Point | 72-78 °C | [1] |

| Purity | ≥ 97-98% (by HPLC) | [1][4] |

| Synonyms | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |

| Storage | Store at 0-8°C in a tightly closed container | [1] |

Synthesis and Production

The reliable synthesis of this compound is critical for its use as a research chemical and industrial intermediate. While several methods exist for the formation of β-keto esters, a common and direct approach for this specific compound is the acid-catalyzed esterification of its corresponding carboxylic acid.[2]

Workflow for Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-4-yl)propanoic acid.

-

Reagent Addition: Add an excess of methanol (acting as both solvent and reactant). The use of excess methanol is a key experimental choice driven by Le Châtelier's principle to shift the reaction equilibrium towards the product side.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final, high-purity product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its predictable and versatile reactivity, which is dominated by the β-keto ester functional group and modulated by the pyridine ring.

-

Influence of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridin-4-yl ring significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon. This electronic activation makes the compound particularly reactive towards nucleophiles, a critical feature for building more complex heterocyclic structures.[2]

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. This allows for reactivity at both the carbonyl carbon and the α-carbon, enabling a wide range of transformations.

-

Key Reaction Types:

-

Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[2] More powerful reagents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

-

Oxidation: The compound can undergo oxidation reactions, though these are less common synthetically.[2]

-

Nucleophilic Substitution: The ester group can be replaced by other nucleophiles in transesterification or amidation reactions.[2]

-

Cyclocondensation: Its most significant application is in cyclocondensation reactions. The 1,3-dicarbonyl system readily reacts with dinucleophiles like hydrazine, hydroxylamine, or guanidine to form various five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines.

-

Core Reactivity: Nucleophilic Attack

The enhanced electrophilicity of the keto-carbonyl is central to its function as a synthetic intermediate.

Caption: Nucleophilic attack on the activated keto-carbonyl of the title compound.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing pharmaceutical agents.[1] The pyridine moiety is a common feature in many drugs, contributing to favorable pharmacological properties such as improved binding to biological targets.[2] It is particularly noted for its use in developing compounds targeting neurological disorders and agents with anti-inflammatory and anti-cancer properties.[1][2]

-

Antitubercular Agents: The pyridin-4-yl group is a critical pharmacophore in certain anti-tubercular drugs, where it is thought to enhance binding to mycobacterial enzymes.[2] This makes the title compound an important starting material in the search for new treatments for tuberculosis.[3]

-

Agrochemicals: The compound is used in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1][2]

-

Material Science: Researchers are exploring its use in the creation of novel polymers and advanced materials, leveraging its reactive sites to build larger, functionalized structures.[1]

-

Biological Research: It is employed in biological studies to investigate enzyme interactions and metabolic pathways, providing valuable insights into drug metabolism and action.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on general safety protocols for related chemical classes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling.[5] Avoid the formation of dust and aerosols.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][8] The recommended storage temperature is often refrigerated (0-8°C).[1]

-

First Aid:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

-

Skin: Flush skin with plenty of water while removing contaminated clothing.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

References

An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Pyridine-Based Drug Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Yet, the successful construction of these complex molecules often hinges on the strategic use of versatile, yet unassuming, building blocks. Methyl 3-oxo-3-(pyridin-4-yl)propanoate is one such critical intermediate. This technical guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the molecular architecture, synthesis, reactivity, and strategic applications of this pivotal β-keto ester. Herein, we elucidate not just the "what" and "how," but the fundamental "why" behind its utility, offering insights to empower the rational design and efficient synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 829-45-8) is a solid at room temperature, typically appearing as a buff-colored crystalline solid. Its molecular structure features a central propanoate chain with a ketone at the β-position and a methyl ester at the carboxyl end. Crucially, the carbonyl group of the ketone is directly attached to the 4-position of a pyridine ring. This arrangement dictates the compound's reactivity and its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 829-45-8 | |

| Melting Point | 72-78 °C | |

| Appearance | Buff color crystalline solid | |

| Purity | ≥ 98% (HPLC) |

The presence of the electron-withdrawing pyridine ring significantly influences the electronic character of the adjacent carbonyl group, rendering it more electrophilic. This inherent reactivity is a key feature exploited in various synthetic transformations.

Synthesis of this compound: A Practical Approach

The synthesis of β-keto esters is a well-established transformation in organic chemistry, with the Claisen condensation being a classical and reliable method. For the synthesis of the ethyl analog, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a procedure involving the reaction of ethyl isonicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide has been reported. This approach can be adapted for the synthesis of the methyl ester.

Synthetic Workflow: Claisen Condensation

The following diagram illustrates the logical flow of the synthesis based on the Claisen condensation of methyl isonicotinate and methyl acetate.

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Adapted from the synthesis of the ethyl analog)

Materials:

-

Methyl isonicotinate

-

Methyl acetate

-

Sodium metal

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal in small portions to the methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent is reached.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add methyl isonicotinate to the flask.

-

Claisen Condensation: Add methyl acetate dropwise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by pouring it into a beaker of ice. Neutralize the mixture with a calculated amount of hydrochloric acid to a pH of approximately 7.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methylene group, and the methyl ester.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the 4-position, two distinct signals are expected, each integrating to 2H. The protons at the 2 and 6 positions (ortho to the nitrogen) will be downfield due to the deshielding effect of the nitrogen atom, appearing as a doublet. The protons at the 3 and 5 positions (meta to the nitrogen) will appear as another doublet at a slightly upfield chemical shift.

-

Methylene Protons: The protons of the methylene group (CH₂) flanked by the two carbonyl groups will appear as a singlet. In the keto form, this signal is typically found around δ 3.5-4.5 ppm. In the enol form, this signal would be absent and replaced by a vinylic proton signal at a more downfield position.

-

Methyl Protons: The protons of the methyl ester group (OCH₃) will appear as a sharp singlet, typically in the range of δ 3.6-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the downfield region of the spectrum (δ 160-200 ppm). The ester carbonyl carbon will typically appear around δ 165-175 ppm, while the ketone carbonyl carbon will be further downfield, around δ 190-200 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon at the 4-position, attached to the carbonyl group, will be significantly downfield. The carbons at the 2 and 6 positions will also be downfield due to their proximity to the nitrogen atom.

-

Methylene Carbon: The methylene carbon will appear around δ 40-50 ppm.

-

Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch will appear around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the pyridine ring.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be observed in the region of 1100-1300 cm⁻¹.

-

C-H Stretching: C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methylene and methyl groups will be present in the region of 2850-3100 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (179.17). Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups. Expected fragments would include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59).

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the interplay of its three key functional components: the pyridine ring, the ketone, and the methyl ester. A crucial aspect of its reactivity is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol forms. This tautomerization is a fundamental aspect of its chemistry and influences its reactivity in various transformations.

Caption: Keto-enol tautomerism of this compound.

The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is thermodynamically more stable. However, the enol form is often the reactive species in reactions requiring a nucleophilic carbon, such as alkylations at the α-carbon.

Key Reactions

-

Reactions at the Methylene Group: The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a stable enolate, which can then act as a nucleophile in various reactions, including alkylation, acylation, and condensation reactions.

-

Reactions of the Ketone: The ketone carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Reactions of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine.

-

Reactions involving the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can also participate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to participate in reactions that form more complex heterocyclic systems.

Synthesis of Pharmaceutical Scaffolds

This intermediate is particularly useful in the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems that are prevalent in pharmaceuticals. It serves as a precursor for introducing the pyridinyl moiety into a larger molecular framework, which is often crucial for achieving desired pharmacological activity.

Role in the Synthesis of Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with key amino acid residues in the ATP-binding pocket of the enzyme. While a direct, published synthesis of the blockbuster drug Nilotinib (a Bcr-Abl tyrosine kinase inhibitor) using this compound was not found in the immediate search results, the structural similarity of this intermediate to key precursors used in the synthesis of Nilotinib and other related kinase inhibitors is noteworthy. The synthesis of Nilotinib involves the coupling of a pyrimidine core with a substituted aniline, and intermediates bearing a pyridinyl group are essential. The reactivity of this compound makes it an attractive starting material for the construction of such pyridinyl-containing fragments.

Precursor for Antiviral Agents

The development of novel antiviral agents is a critical area of research. Pyridine and other nitrogen-containing heterocycles are found in many antiviral drugs. For instance, Favipiravir (T-705) is a broad-spectrum antiviral agent with a pyrazinecarboxamide core that has shown activity against influenza and other RNA viruses. While not a direct precursor, the synthetic strategies for creating such heterocyclic systems often rely on versatile building blocks like β-keto esters. The structural motifs present in this compound make it a candidate for the synthesis of novel antiviral compounds with pyridine or related heterocyclic cores.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for handling similar β-keto esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a testament to the power of functional group interplay in enabling complex molecular construction. Its strategic combination of a reactive β-keto ester system with the pharmaceutically relevant pyridine scaffold makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase. Future research will likely uncover new and innovative ways to leverage its unique reactivity in the synthesis of the next generation of life-saving medicines.

Spectroscopic Analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a key intermediate in pharmaceutical and agrochemical research.[1] This document details the foundational principles and practical methodologies for the characterization of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Emphasis is placed on the interpretation of spectral data in the context of the compound's unique structural feature: the keto-enol tautomerism inherent to β-keto esters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for the robust characterization of this and similar chemical entities.

Introduction: The Significance of this compound

This compound (C₉H₉NO₃, M.W. 179.17 g/mol ) is a buff-colored crystalline solid with a melting point of 72-78 °C.[1] Its chemical structure, featuring a pyridine ring, a β-keto group, and a methyl ester, makes it a versatile building block in organic synthesis. The pyridinyl moiety imparts specific electronic properties and potential biological activity, rendering its derivatives valuable in medicinal chemistry.

A crucial aspect of this molecule's chemistry is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is sensitive to the solvent environment and is a key consideration in its spectroscopic analysis. A thorough characterization is therefore essential to confirm its identity, purity, and to understand its chemical behavior in various applications.

Foundational Spectroscopic Principles and Methodologies

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for characterizing the carbon-hydrogen framework and for studying the dynamics of keto-enol tautomerism.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons, and the methyl ester protons. The presence of both keto and enol forms in solution will result in two sets of signals for the protons in the vicinity of the tautomerizing moiety.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine | H-2, H-6 | ~8.7 | Doublet | Protons ortho to the nitrogen are deshielded. |

| Pyridine | H-3, H-5 | ~7.8 | Doublet | Protons meta to the nitrogen. |

| Methylene (Keto) | -CH₂- | ~4.0 | Singlet | Active methylene protons adjacent to two carbonyl groups. |

| Methyl Ester | -OCH₃ | ~3.7 | Singlet | |

| Vinylic (Enol) | =CH- | ~5.8 | Singlet | Appears in the enol tautomer. |

| Enolic OH | -OH | ~12-14 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding. Often not observed. |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbons (keto and ester), the aromatic carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The presence of the enol tautomer will give rise to additional signals for the vinylic carbons.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (Keto) | C=O | ~192 |

| Ester Carbonyl | C=O | ~167 |

| Pyridine (C-4) | C-Ar | ~142 |

| Pyridine (C-2, C-6) | C-Ar | ~150 |

| Pyridine (C-3, C-5) | C-Ar | ~122 |

| Methylene (Keto) | -CH₂- | ~46 |

| Methyl Ester | -OCH₃ | ~52 |

| Enol Carbonyl | =C-O | ~175 (enol ester) |

| Vinylic Carbon (C-β) | =C- | ~160 (enol ketone) |

| Vinylic Carbon (C-α) | =CH- | ~90 |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrumentation: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform, phase correct, and reference the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups. The presence of both keto and enol forms will be evident from the distinct carbonyl absorption bands.

Expected IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (Ketone) | Stretch | ~1720 | Strong |

| C=O (Enol, conjugated) | Stretch | ~1650 | Strong |

| C=C (Enol) | Stretch | ~1600 | Medium |

| C-O (Ester) | Stretch | ~1250 | Strong |

| C-H (Aromatic) | Stretch | ~3050 | Medium |

| C-H (Aliphatic) | Stretch | ~2950 | Medium |

| O-H (Enol, H-bonded) | Stretch | 3200-2500 (broad) | Broad, Medium |

Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 120.

-

Cleavage of the C-C bond between the carbonyls to give the pyridinoyl cation at m/z = 106.

-

Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the conjugated enol form of this compound are expected to show characteristic absorptions in the UV region.

Expected UV-Vis Absorption Maxima (in Ethanol):

-

π → π* transitions: The pyridine ring and the conjugated enone system of the enol tautomer are expected to show strong absorptions in the range of 250-280 nm.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis and Data Interpretation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how to combine the information to build a complete picture of this compound.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

By combining the data, we can confirm the presence of all expected functional groups, determine the connectivity of the atoms, verify the molecular weight, and assess the purity of the sample. The NMR and IR data are particularly crucial for characterizing the keto-enol tautomerism, with the relative integration of the keto and enol signals in the ¹H NMR spectrum providing a quantitative measure of the equilibrium in a given solvent.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. This guide has provided the foundational principles, practical methodologies, and expected spectral data for the characterization of this important synthetic intermediate. By following these protocols and principles of data interpretation, researchers can ensure the quality and integrity of their scientific work.

References

Navigating the Spectral Landscape of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a versatile building block in organic synthesis, presents a unique spectroscopic challenge due to the interplay of its β-ketoester functionality and the electronic influence of the pyridine ring. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering field-proven insights into experimental choices, data interpretation, and practical applications for researchers in drug discovery and development.

The Structural Significance of this compound

This compound, also known as methyl isonicotinoylacetate, serves as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1] Its structure, featuring a reactive β-dicarbonyl system directly attached to a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable synthon for creating complex molecular architectures. Accurate and unambiguous characterization of this molecule is the foundational step for its effective utilization in any synthetic endeavor. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.

Unraveling the Proton NMR Spectrum (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine ring, the active methylene group, and the methyl ester. The chemical shifts are significantly influenced by the electron-withdrawing nature of the pyridin-4-yl group and the carbonyl functionalities.

A critical aspect to consider is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds. In solution, this compound can exist as an equilibrium mixture of the keto and enol forms. This equilibrium is often slow on the NMR timescale, leading to the observation of distinct sets of signals for each tautomer. The ratio of the keto to enol form can be influenced by factors such as the solvent, temperature, and concentration.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| Pyridine H-2, H-6 | ~8.7-8.9 | Doublet (d) | ~6.0 | Deshielded due to proximity to the electronegative nitrogen and the carbonyl group. |

| Pyridine H-3, H-5 | ~7.8-8.0 | Doublet (d) | ~6.0 | Less deshielded than H-2 and H-6. |

| Methylene (-CH₂-) | ~4.0-4.2 | Singlet (s) | - | Active methylene protons in the keto form. |

| Methyl (-OCH₃) | ~3.7-3.8 | Singlet (s) | - | Protons of the methyl ester group. |

| Enolic Vinyl (=CH-) | ~5.8-6.0 | Singlet (s) | - | Appears in the enol tautomer. |

| Enolic Hydroxyl (-OH) | ~12.0-14.0 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding in the enol tautomer. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Expert Insight: The choice of deuterated solvent is crucial in studying the keto-enol tautomerism. Aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are often preferred to minimize the exchange of the enolic proton with the solvent. In contrast, protic solvents like methanol-d₄ or D₂O can lead to the disappearance of the enolic hydroxyl signal due to rapid exchange.

Decoding the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, offering valuable structural information. As with the ¹H NMR, the presence of both keto and enol tautomers can result in two sets of signals for the carbons involved in the tautomerism.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| Ester Carbonyl (C=O) | ~167-170 | Carbon of the methyl ester group. |

| Ketone Carbonyl (C=O) | ~190-195 | Carbon of the ketone group in the keto form. |

| Pyridine C-4 | ~140-142 | Carbon attached to the acyl group. |

| Pyridine C-2, C-6 | ~150-152 | Deshielded due to proximity to nitrogen. |

| Pyridine C-3, C-5 | ~121-123 | Shielded relative to C-2 and C-6. |

| Methylene (-CH₂-) | ~45-50 | Methylene carbon in the keto form. |

| Methyl (-OCH₃) | ~52-54 | Methyl carbon of the ester group. |

| Enolic Vinyl (=C-) | ~90-95 | The carbon of the C=C double bond bearing the hydrogen in the enol form. |

| Enolic Carbonyl (=C-OH) | ~175-180 | The carbon of the C=C double bond bearing the hydroxyl group in the enol form. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following detailed protocol is recommended:

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the purified solid this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) of high purity (≥99.8 atom % D). The choice of solvent can influence the keto-enol equilibrium.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Visualizing Molecular Connectivity

To better understand the relationships between the different parts of the molecule, a connectivity diagram can be generated.

Caption: Molecular structure of this compound.

Conclusion and Future Perspectives

The NMR spectral data of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of its ¹H and ¹³C NMR spectra, including the nuances of keto-enol tautomerism, is indispensable for researchers utilizing this compound in their synthetic endeavors. The protocols and interpretive guidelines presented in this guide are designed to empower scientists to confidently characterize this and similar molecules, ensuring the integrity and success of their research and development projects. Future investigations could involve advanced 2D NMR techniques, such as HSQC and HMBC, to further confirm the assignments and explore through-bond correlations within the molecule.

References

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Introduction: The Analytical Imperative for a Versatile Building Block

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a compound of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its role as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders, and in the development of advanced agrochemicals, underscores the critical need for robust analytical methods for its characterization.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for confirming the identity, purity, and stability of this versatile molecule.[3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict the fragmentation pathways based on established chemical logic, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply mass spectrometry to this important chemical entity.

Molecular Profile and Ionization Strategy

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [1][4][5] |

| Structure | Pyridine ring attached to a β-keto ester | [2][4] |

| Key Functional Groups | Pyridine, Ketone, Methyl Ester | |

| CAS Number | 829-45-8 | [1][4] |

The presence of the basic pyridine nitrogen makes this compound an ideal candidate for positive-ion electrospray ionization (ESI). ESI is a "soft ionization" technique that is particularly well-suited for producing intact protonated molecules ([M+H]⁺) of polar and thermally labile compounds, minimizing in-source fragmentation and providing a clear molecular weight determination.[6][7] The acidic protons in the solvent system readily protonate the basic pyridine nitrogen, leading to a stable gas-phase ion.

Experimental Workflow: From Solution to Spectrum

The logical flow of an ESI-MS experiment is designed to efficiently generate, separate, and detect ions from a liquid sample. The process is initiated by introducing a dilute solution of the analyte into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Finally, a detector records the abundance of each ion, generating the mass spectrum.

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis of fragmentation patterns in mass spectrometry provides a roadmap to the molecule's structure. For this compound, the fragmentation is expected to be dictated by the inherent chemistry of the β-keto ester and the pyridine ring.

The Protonated Molecule: The Starting Point

Under positive-ion ESI conditions, the molecule is expected to readily accept a proton, primarily on the more basic pyridine nitrogen atom.

-

[M+H]⁺ : The protonated molecular ion will be the most abundant ion in the full scan spectrum, appearing at an m/z of 180.18 .

Collision-Induced Dissociation (CID): Unraveling the Structure

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), we can induce fragmentation. The resulting product ions reveal the connectivity of the molecule. The fragmentation of β-keto esters is known to be dominated by cleavages alpha to the carbonyl groups.[8][9][10]

Predicted Fragmentation Pathway:

-

Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters involves the loss of methanol. This would result in an ion at m/z 148.15 .

-

Loss of the Methoxy Radical (•OCH₃, -31 Da): Cleavage of the ester can lead to the loss of a methoxy radical, forming an acylium ion at m/z 149.15 .

-

Alpha-Cleavage - Loss of the Methoxycarbonyl Group (-59 Da): A significant fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of the methoxycarbonyl group (•COOCH₃). This would generate a pyridinoyl cation at m/z 121.13 .

-

Formation of the Pyridinoyl Cation (-73 Da): Cleavage of the bond between the two carbonyl groups would result in the formation of the stable pyridinoyl cation at m/z 106.12 .

-

Loss of Carbon Monoxide from the Pyridinoyl Cation (-28 Da): The pyridinoyl cation (m/z 106.12) can further fragment by losing a molecule of carbon monoxide, yielding a pyridinyl cation at m/z 78.11 .

Caption: Predicted fragmentation of protonated this compound.

Summary of Predicted Key Ions

| m/z (Predicted) | Ion Identity | Description |

| 180.18 | [M+H]⁺ | Protonated Molecular Ion |

| 149.15 | [M+H - •OCH₃]⁺ | Loss of a methoxy radical |

| 148.15 | [M+H - CH₃OH]⁺ | Loss of methanol |

| 121.13 | [M+H - •COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 106.12 | [C₆H₄NO]⁺ | Pyridinoyl cation |

| 78.11 | [C₅H₄N]⁺ | Pyridinyl cation |

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the analysis of this compound using a standard ESI-MS system.

1. Materials and Reagents

-

This compound (purity ≥95%)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Calibrant solution appropriate for the mass spectrometer

2. Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution at 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

3. Instrument Setup and Calibration

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. Ensure mass accuracy is within 5 ppm.

-

Set up the ESI source in positive ion mode.

4. Mass Spectrometer Parameters (Example for a Quadrupole-TOF)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Assists in the formation of fine droplets. |

| Drying Gas (N₂) | 8 - 12 L/min | Facilitates desolvation of the droplets. |

| Drying Gas Temp. | 250 - 350 °C | Promotes efficient solvent evaporation. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected molecular ion and fragments. |

| Collision Energy (MS2) | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low to high energy pathways. |

5. Data Acquisition

-

Full Scan (MS1): Infuse the working solution at a flow rate of 5-10 µL/min. Acquire full scan data to confirm the presence of the [M+H]⁺ ion at m/z 180.18.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion at m/z 180.18. Acquire fragmentation data to confirm the predicted product ions.

6. Data Analysis and Validation

-

Process the acquired data using the instrument's software.

-

Validation:

-

The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (180.1821).

-

The observed fragment ions should match at least three of the predicted ions in the table above.

-

The isotopic pattern of the molecular ion should match the theoretical pattern for C₉H₁₀NO₃⁺.

-

Conclusion: A Framework for Confident Characterization

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. By leveraging the principles of electrospray ionization and collision-induced dissociation, a wealth of structural information can be obtained with high confidence. The predicted fragmentation pathways, rooted in the fundamental chemistry of β-keto esters and pyridinyl compounds, provide a robust framework for the interpretation of experimental data. The protocol detailed herein offers a reliable and self-validating system for the routine analysis of this important synthetic intermediate, ensuring its quality and identity in the critical path of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Introduction

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a versatile intermediate compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique molecular structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for its effective application in research and development.

Core Molecular and Physical Properties

A foundational understanding of the basic physical and chemical properties of a compound is paramount before its use in any experimental setting. These properties not only confirm the identity and purity of the substance but also inform its handling, storage, and application in synthetic chemistry.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester

-

CAS Number: 829-45-8[1]

-

Molecular Formula: C₉H₉NO₃

-

Molecular Weight: 179.17 g/mol

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | Buff colored crystalline solid | Commercial Supplier Data |

| Melting Point | 72-78 °C | Commercial Supplier Data |

| Purity (typical) | ≥ 98% (HPLC) | Commercial Supplier Data |

| Storage Conditions | 0-8°C | Commercial Supplier Data |

The observed melting point range of 72-78 °C suggests that commercially available this compound may possess some level of impurity. A pure crystalline solid typically exhibits a sharp melting point with a narrow range of 1-2°C.[2] The presence of impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[2]

Experimental Workflows for Physical Characterization

The following sections detail the standard experimental procedures for the comprehensive characterization of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodologies.

Workflow for Accurate Identity and Purity Determination

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination

The melting point is a critical physical property that provides a preliminary indication of a compound's purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder.[3] The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end.[2] The packed sample height should be approximately 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar digital device.

-

Approximate Melting Point: A rapid heating rate (10-20°C per minute) is used to determine an approximate melting range.[4]

-

Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated rapidly to about 20°C below the approximate melting point.[5] The heating rate is then reduced to 1-2°C per minute.[5]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5]

Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of an organic compound by providing information about the chemical environment of its nuclei.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a small vial.[6] The use of a deuterated solvent is necessary for the instrument's deuterium lock and to avoid large solvent signals in the proton spectrum.[6]

-

Sample Filtration: If any solid particles are present, the solution is filtered through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.[7] Solid impurities can adversely affect the resolution of the spectrum.[8]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.[9]

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer, and the instrument is shimmed to optimize the homogeneity of the magnetic field. The ¹H NMR spectrum is then acquired.[10]

Data Interpretation: The resulting spectrum is analyzed for chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling), which together provide a detailed picture of the molecule's proton framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[11]

Experimental Protocol (Thin Solid Film Method):

-

Sample Preparation: A small amount (5-10 mg) of the solid is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone.[12][13]

-

Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[12][13] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[12][13]

-

Spectrum Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.[12]

Causality: The thin film method is often preferred for its simplicity and for avoiding the characteristic IR absorption bands of mulling agents like Nujol, which can obscure important regions of the spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[14]

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, which generates charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+), which confirms the molecular weight of the compound.[15] High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.[16] The fragmentation pattern observed in the spectrum can provide further structural information.[15]

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar organic compounds. A thorough understanding and application of these techniques are essential for ensuring the quality and suitability of this compound for its intended applications in research and development.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To [chem.rochester.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form).[1][2] This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is often stabilized by intramolecular hydrogen bonding and conjugation. This guide provides a comprehensive technical analysis of the keto-enol tautomerism in Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a β-ketoester featuring a heteroaromatic pyridin-4-yl substituent. We will explore the structural and electronic factors influencing the tautomeric equilibrium, present detailed experimental protocols for its characterization using spectroscopic and computational methods, and discuss the implications for its reactivity and application in drug discovery and organic synthesis.

Introduction: The Dynamic Equilibrium of Tautomers

Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[3] The equilibrium between the keto and enol forms is a dynamic process influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and pH.[4][5][6] For simple monocarbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl systems like this compound, the enol form can be significantly stabilized. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered ring-like structure.[7]

The presence of the pyridin-4-yl group introduces an additional layer of complexity, influencing the electronic properties of the β-dicarbonyl system and, consequently, the position of the tautomeric equilibrium.

Structural and Electronic Considerations for this compound

The structure of this compound features a β-ketoester moiety where one of the carbonyl groups is part of an ester and the other is a ketone directly attached to a pyridin-4-yl ring.[8]

The β-Ketoester Core

The inherent asymmetry of the β-ketoester gives rise to two possible enol forms, where the enolization can occur towards either the ester carbonyl or the keto carbonyl. However, enolization predominantly occurs towards the ketone due to the greater electron-withdrawing nature of the keto group compared to the ester group.

Electronic Effects of the Pyridin-4-yl Substituent

The pyridine ring, being a heteroaromatic system, exerts a significant electronic influence on the attached β-dicarbonyl system. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-withdrawing effect through both inductive and resonance mechanisms.[9]

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring carbons and, consequently, from the attached keto group.

-

Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the π-electrons of the ring and creating partial positive charges at the ortho and para positions.[9]

The pyridin-4-yl group is attached at the para-position relative to the nitrogen atom. This placement means that the carbonyl carbon of the keto group is directly attached to a carbon atom that bears a partial positive charge in some resonance structures. This strong electron-withdrawing effect is expected to increase the acidity of the α-protons and influence the stability of the enolate intermediate, thereby affecting the keto-enol equilibrium. Electron-withdrawing substituents generally favor the enol form.[10][11]

Experimental Characterization of the Tautomeric Equilibrium

A combination of spectroscopic and computational techniques provides a comprehensive understanding of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism because the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][12]

3.1.1. ¹H NMR Spectroscopy

-

Keto Form: The key diagnostic signals for the keto form are the singlet for the two α-protons (methylene group), typically appearing in the range of 3.5-4.5 ppm, and the singlet for the methyl ester protons around 3.7 ppm.

-